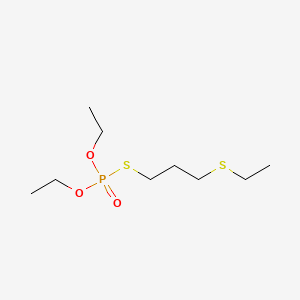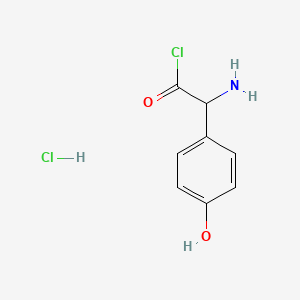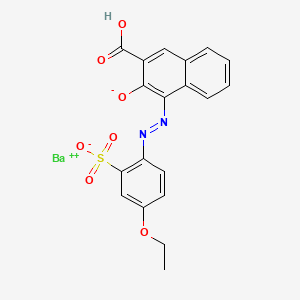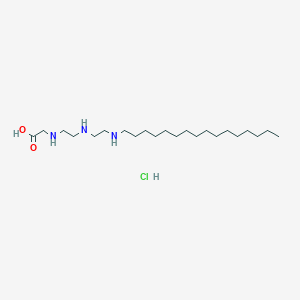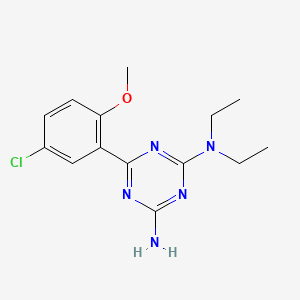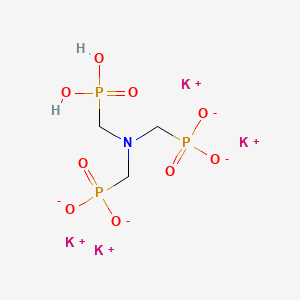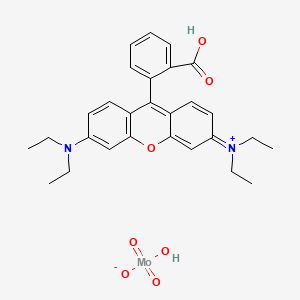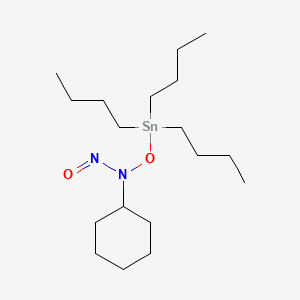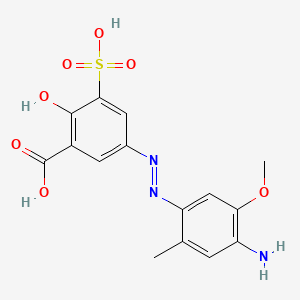
benzyl(triphenyl)phosphanium;2-tert-butylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl(triphenyl)phosphanium;2-tert-butylphenolate is a compound that combines the properties of benzyl(triphenyl)phosphanium and 2-tert-butylphenolate Benzyl(triphenyl)phosphanium is a phosphonium salt, while 2-tert-butylphenolate is a phenolate derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(triphenyl)phosphanium;2-tert-butylphenolate can be achieved through a series of chemical reactions involving the starting materials benzyl(triphenyl)phosphanium chloride and 2-tert-butylphenol. The reaction typically involves the following steps:
Formation of Benzyl(triphenyl)phosphanium Chloride: This can be synthesized by reacting triphenylphosphine with benzyl chloride in the presence of a suitable solvent.
Reaction with 2-tert-butylphenol: The benzyl(triphenyl)phosphanium chloride is then reacted with 2-tert-butylphenol under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl(triphenyl)phosphanium;2-tert-butylphenolate can undergo various chemical reactions, including:
Oxidation: The phenolate moiety can be oxidized to form quinone derivatives.
Reduction: The phosphonium salt can be reduced to form phosphine derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can be employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl(triphenyl)phosphanium;2-tert-butylphenolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of benzyl(triphenyl)phosphanium;2-tert-butylphenolate involves its interaction with molecular targets through its phosphonium and phenolate moieties. The phosphonium group can participate in nucleophilic attacks, while the phenolate group can undergo redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Benzyltriphenylphosphonium chloride: A related phosphonium salt with similar reactivity.
2-tert-Butylphenol: A phenol derivative with antioxidant properties.
Uniqueness
Benzyl(triphenyl)phosphanium;2-tert-butylphenolate is unique due to the combination of its phosphonium and phenolate functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components.
Properties
CAS No. |
93839-62-4 |
|---|---|
Molecular Formula |
C35H35OP |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;2-tert-butylphenolate |
InChI |
InChI=1S/C25H22P.C10H14O/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;1-10(2,3)8-6-4-5-7-9(8)11/h1-20H,21H2;4-7,11H,1-3H3/q+1;/p-1 |
InChI Key |
KOSVKVWQOAKDJQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1[O-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


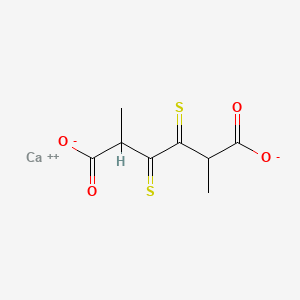
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
